![molecular formula C23H24FN3O B2872572 (6-Fluoro-4-((3-methylbenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone CAS No. 1326936-32-6](/img/structure/B2872572.png)
(6-Fluoro-4-((3-methylbenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone
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Description
(6-Fluoro-4-((3-methylbenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of quinoline-based compounds and has been studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
Antibacterial Activity
The structural analogs of this compound have been explored for their antibacterial properties . A study on N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, which share a similar core structure, revealed moderate yields and antibacterial effects against Staphylococcus aureus . This suggests potential for the compound to be modified and tested for antibacterial efficacy.
Antimicrobial Drug Development
The compound’s framework is conducive to modifications that can enhance antimicrobial activity. The importance of the isoxazole ring, present in related structures, has been well-documented in pharmaceutical applications, including antimicrobial agents . This compound could serve as a base for developing new drugs with improved pharmacokinetic profiles.
Alzheimer’s Disease Treatment
Derivatives of N-benzylpiperidine benzisoxazole, which are structurally related to the compound, have been identified as selective inhibitors of acetylcholinesterase (AChE) . These inhibitors are used in treating Alzheimer’s disease, indicating that our compound could be a candidate for synthesizing new AChE inhibitors .
Antipsychotic Medication Intermediates
The compound is structurally similar to 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole, an intermediate in the synthesis of paliperidone . Paliperidone is the primary active metabolite of the antipsychotic risperidone, suggesting that the compound could be valuable in creating new antipsychotic medications .
Analgesic and Anticonvulsant Applications
Isoxazole derivatives, which are related to the compound’s structure, have shown analgesic and anticonvulsant activities . This indicates that the compound could be explored for its potential use in pain relief and seizure control .
Anticancer Research
The indole derivatives, which are part of the compound’s chemical class, have been found to exhibit anticancer activities . This suggests that the compound could be synthesized and tested for its efficacy in cancer treatment, potentially leading to new therapeutic options .
properties
IUPAC Name |
[6-fluoro-4-[(3-methylphenyl)methylamino]quinolin-3-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O/c1-16-6-5-7-17(12-16)14-26-22-19-13-18(24)8-9-21(19)25-15-20(22)23(28)27-10-3-2-4-11-27/h5-9,12-13,15H,2-4,10-11,14H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVBJDQYXPLAOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Fluoro-4-((3-methylbenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone |
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